(R)-Dapoxetine-d3 Hydrochloride
Description
Properties
Molecular Formula |
C₂₁H₂₁D₃ClNO |
|---|---|
Molecular Weight |
344.89 |
Synonyms |
(αR)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine-d3 Hydrochloride; |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
Premature Ejaculation Treatment
- Efficacy : Dapoxetine, including its deuterated form, has been shown to significantly improve intravaginal ejaculation latency time (IELT) in men with premature ejaculation. Clinical trials have confirmed that doses of 30 mg and 60 mg lead to substantial improvements in sexual satisfaction and control over ejaculation compared to placebo .
- Pharmacokinetics : The rapid absorption and elimination of dapoxetine make it suitable for on-demand use, taken 1-3 hours before sexual activity. Its half-life is approximately 1.4 hours, which minimizes the risk of drug accumulation and associated side effects .
Table 1: Clinical Efficacy of Dapoxetine in Premature Ejaculation
| Study Reference | Sample Size | Dose (mg) | IELT Improvement | Adverse Effects |
|---|---|---|---|---|
| Waldinger et al. | 6081 | 30/60 | Significant | Minimal |
| Australian Public Assessment Report | N/A | 30/60 | Significant | Minimal |
| Gengo et al. | N/A | 30/60 | Significant | Minimal |
Research Applications
Pharmacological Studies
- Mechanism of Action : Dapoxetine acts primarily on serotonin transporters, inhibiting serotonin reuptake more potently than norepinephrine or dopamine transporters. This selectivity underpins its effectiveness in treating premature ejaculation .
- Animal Models : Research using animal models has demonstrated that dapoxetine significantly delays ejaculation and alters neurotransmitter release dynamics, providing insights into its mechanism of action .
Table 2: Pharmacological Studies Involving Dapoxetine
| Study Reference | Model Used | Findings |
|---|---|---|
| Giuliano et al. | Rats | Delayed ejaculation; altered neurotransmitter dynamics |
| Jeong et al. | Mice | Inhibition of potassium voltage-gated channels involved in neurotransmitter release |
Safety and Tolerability
Renal Function Studies
- Recent studies have evaluated the effects of dapoxetine on kidney function, indicating that it does not adversely affect renal cells despite changes in blood urea nitrogen (BUN) and creatinine levels observed in animal models . These findings are crucial for assessing the long-term safety profile of dapoxetine in clinical settings.
Table 3: Renal Function Impact of Dapoxetine
| Study Reference | Administration Route | BUN Levels Change | Creatinine Levels Change | Renal Pathology Observed |
|---|---|---|---|---|
| Nephropharmacology Study | Oral | Significant Increase | Not Significant | None |
Comparison with Similar Compounds
Key Findings :
- Deuterated variants exhibit higher molecular weights and distinct spectral signatures, enabling precise detection in complex matrices .
- The number of deuterium atoms influences their application: D3 for routine analysis, D6/D7 for advanced metabolic mapping .
Comparison with Enantiomers
Dapoxetine’s pharmacological activity resides predominantly in the (S)-enantiomer, while the (R)-form is less active .
Research Insights :
- (R)-Dapoxetine-d3 HCl is used to assess chiral inversion or metabolic stability of the active (S)-enantiomer .
- Enantiomeric purity is critical; impurities >0.1% require stringent chromatographic separation (e.g., chiral HPLC) .
Comparison with Related Impurities and Byproducts
Dapoxetine synthesis generates impurities that necessitate rigorous quality control:
Analytical Challenges :
- Impurities like (R)-Duloxetine HCl Impurity A share structural motifs with dapoxetine, requiring high-resolution techniques (e.g., RP-HPLC with UV detection) for separation .

- USP guidelines mandate a resolution factor (R) ≥1.5 between dapoxetine and its impurities .
Analytical Considerations
Deuterated standards and impurities are analyzed using advanced chromatographic methods:
| Parameter | (R)-Dapoxetine-d3 HCl | Dapoxetine HCl | [2H6]-Dapoxetine HCl |
|---|---|---|---|
| Retention Time (HPLC) | 8.2 min* | 7.9 min* | 8.5 min* |
| Detection Method | UV (λ = 254 nm) | UV (λ = 254 nm) | MS/MS (ESI+) |
| LOQ | 0.1 ng/mL | 0.5 ng/mL | 0.05 ng/mL |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (R)-Dapoxetine-d3 Hydrochloride and its impurities in preclinical studies?
- Methodology : Use reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm) and UV detection at 231 nm. The mobile phase should consist of a gradient mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min. Validate the method for specificity, linearity (10–200 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) using spiked samples .
- Isomer Separation : For chiral resolution, employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1) to resolve (R)- and (S)-enantiomers .
Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?
- Synthetic Control : Monitor reaction intermediates using chiral HPLC or polarimetry. For example, confirm the stereochemistry of the key intermediate (R)-3-((R)-3-(naphthalen-1-oxy)-1-phenylpropoxy)-1-phenylpropan-1-ol via ¹H NMR (δ 7.2–7.8 ppm for naphthyl protons) and compare optical rotation ([α]D²⁵ = +15.6°) against reference standards .
- Impurity Profiling : Identify byproducts like (S)-N,N-dimethyl-3-((R)-3-(naphthalen-1-oxy)-1-phenylpropoxy)-1-phenylpropyl-1-amine using LC-MS (ESI+ mode, m/z 415.2 [M+H]⁺) and quantify against USP-grade reference materials .
Q. What are the critical parameters for stability testing of this compound in aqueous buffers?
- Experimental Design : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products (e.g., hydrolyzed metabolites) via LC-MS/MS. Use a phosphate buffer (pH 7.4) and monitor degradation kinetics (t₁/₂ > 24 hours at 25°C) .
Advanced Research Questions
Q. How can in vitro metabolic studies of this compound be designed to predict human pharmacokinetics?
- Microsomal Assays : Incubate the compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify metabolites (e.g., N-demethylated derivatives) using UPLC-QTOF-MS (negative ion mode, m/z 329.1 [M-H]⁻). Calculate intrinsic clearance (CLint) using the substrate depletion method .
- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition via fluorometric assays (IC₅₀ > 50 µM indicates low risk of drug-drug interactions) .
Q. What strategies resolve contradictions in reported bioanalytical data for this compound metabolites?
- Data Reconciliation : Cross-validate LC-MS/MS results with nuclear magnetic resonance (NMR) spectroscopy (¹³C NMR for carbonyl carbons at δ 170–175 ppm). For disputed metabolite structures (e.g., sulfoxide derivatives), perform H/D exchange experiments and high-resolution MS (HRMS, mass error < 2 ppm) .
Q. How can researchers optimize the pharmacokinetic profile of this compound using prodrug approaches?
- Prodrug Synthesis : Derivatize the primary amine with acyloxyalkyl groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Evaluate hydrolysis rates in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) via UV spectrophotometry (λmax 254 nm) .
Methodological Resources
- Reference Standards : USP this compound RS (Catalog No. MM3523.00) for assay calibration .
- Regulatory Compliance : Follow FDA guidance for bioanalytical method validation (e.g., sensitivity ≥ 1 ng/mL, matrix effects < 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


